Ethyl 7-(3-methylthiophen-2-yl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-(3-methylthiophen-2-yl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazolo-pyrimidine core with a 3-methylthiophen-2-yl substituent at position 7 and a propyl group at position 3. The compound’s synthesis likely follows methodologies analogous to those reported for similar derivatives, such as multicomponent condensation reactions involving β-keto esters, aldehydes, and aminotriazoles under green solvent conditions . The 3-methylthiophene substituent introduces electron-rich aromaticity, which may enhance binding interactions in biological systems compared to phenyl or chlorophenyl analogues .
Properties
CAS No. |
727406-22-6 |
|---|---|
Molecular Formula |
C16H20N4O2S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 7-(3-methylthiophen-2-yl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H20N4O2S/c1-4-6-11-12(15(21)22-5-2)13(14-10(3)7-8-23-14)20-16(19-11)17-9-18-20/h7-9,13H,4-6H2,1-3H3,(H,17,18,19) |
InChI Key |
LCCNXESTTPUGRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C(=NC=N2)N1)C3=C(C=CS3)C)C(=O)OCC |
solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 7-(3-methylthiophen-2-yl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of N-(3-methylthiophen-2-yl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . This reaction typically occurs under mild conditions and yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 7-(3-methylthiophen-2-yl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown significant antitumor activity against various cancer cell lines, including human lung and hepatocellular carcinoma cells . Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for drug development. Additionally, its properties make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of Ethyl 7-(3-methylthiophen-2-yl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to enhance the expression level of the cell cycle inhibitor p21, leading to cell cycle arrest and apoptosis in cancer cells . This compound may also interact with other molecular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among triazolo-pyrimidine derivatives lie in their substituents at positions 5, 7, and 2 (if applicable). Below is a comparative analysis of representative analogues:
Physicochemical Properties
Biological Activity
Ethyl 7-(3-methylthiophen-2-yl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the triazolopyrimidine class. Its complex structure includes a triazole ring fused with a pyrimidine ring and features a thiophene moiety, which contributes to its unique biological properties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 318.39 g/mol. The presence of the thiophene ring is particularly noteworthy as it imparts distinct electronic and steric properties that can influence the compound's interactions with biological targets.
Preliminary studies indicate that this compound may exert its biological effects through the inhibition of specific enzymes by binding to their active sites. This action could modulate cellular signaling pathways related to:
- Cell proliferation
- Inflammation
Antimicrobial Activity
Research has shown that compounds within the triazolopyrimidine family exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains in preliminary assays.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bacteriostatic | 4 μg/ml |
| Escherichia coli | Bactericidal | 8 μg/ml |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. In vitro studies have indicated that it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms. For example:
- Cell Lines Tested : PC-3 (prostate cancer), MCF-7 (breast cancer)
- IC50 Values :
- PC-3: 2.226 ± 0.28 μM
- MCF-7: 1.67 ± 0.18 μM
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis : The synthesis typically involves cyclization of appropriate precursors under controlled conditions to yield high purity and yield.
-
Pharmacological Profiles : Studies have explored the interactions of this compound with various biological targets:
- Binding affinity assays suggest that it interacts favorably with enzymes involved in cancer progression.
- Comparative Studies : Other structurally similar compounds were evaluated for their biological activities to establish structure-activity relationships (SAR).
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Heterocyclic structure similar to triazolopyrimidines | Diverse pharmacological properties |
| Triazolopyrimidine derivatives | Broad class with varying substituents | Antimicrobial and anticancer activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
